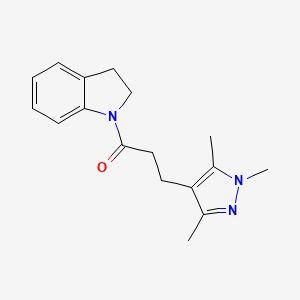
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione, also known as E-NAP, is a pyrimidine derivative that has been widely used in scientific research. This compound has been found to possess several interesting biological properties, including antitumor, anti-inflammatory, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione is not fully understood. However, it has been suggested that 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has also been found to inhibit the migration and invasion of cancer cells. In addition, 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has been shown to reduce the production of reactive oxygen species, which are known to be involved in various pathological conditions, including cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione in lab experiments is its broad range of biological activities. 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has been found to possess antitumor, anti-inflammatory, and antiviral activities, making it a useful compound for studying various biological processes. However, one of the limitations of using 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione. One area of research could focus on the development of more efficient synthesis methods for 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione. Another area of research could focus on the identification of the molecular targets of 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione and the elucidation of its mechanism of action. In addition, further studies could investigate the potential of 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione is a pyrimidine derivative that has been found to possess several interesting biological properties, including antitumor, anti-inflammatory, and antiviral activities. The synthesis of 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione can be achieved by several methods, and it has been extensively studied for its biological activities. 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione exerts its biological activities by inhibiting various enzymes and signaling pathways, and it has several biochemical and physiological effects. While 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has several advantages for lab experiments, it also has limitations, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione can be achieved by several methods. One of the most common methods involves the reaction of ethyl acetoacetate with 1-naphthaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with urea and acetic anhydride to yield 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione. Another method involves the reaction of ethyl acetoacetate with 1-naphthaldehyde in the presence of sodium ethoxide and ammonium acetate. The product is then treated with urea and acetic anhydride to yield 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has been extensively studied for its biological activities. It has been found to possess antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has been shown to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
1-ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-18-11-10-16(20)19(17(18)21)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBJIGXIWWHHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

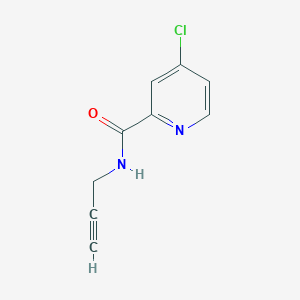
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
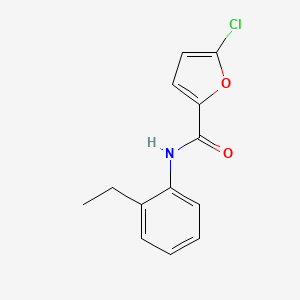
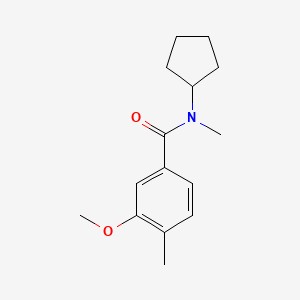
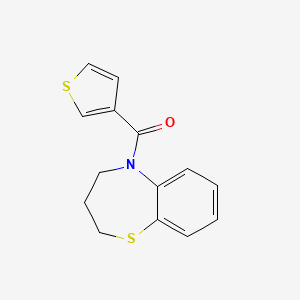
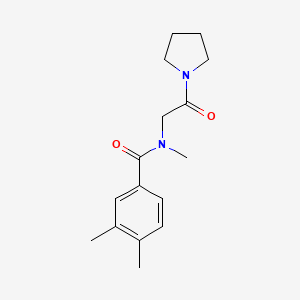
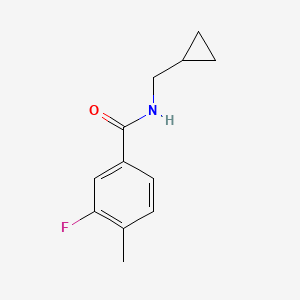

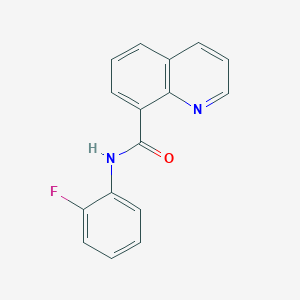
![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)



